N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride
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Overview
Description
The compound “N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, and a piperazine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility . Another study reported the synthesis and pharmacological evaluation of benzisothiazolylpiperazine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It is likely to be a nonelectrolyte and monoatomic paramagnetic according to the magnetic moment measurements . The exact physical and chemical properties of this specific compound are not available in the retrieved papers.Scientific Research Applications
Antibacterial Activity
The compound has shown promising antibacterial activity. It has been synthesized as a hybrid antimicrobial that combines the effect of two or more agents . The compound has displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with certain substitutions exhibit attractive antibacterial activity against multiple strains .
Anti-Inflammatory Properties
The compound has been synthesized and analyzed for its anti-inflammatory properties . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition . These compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .
Use in Conjunction with Cell-Penetrating Peptides
The compound has been used in conjunction with cell-penetrating peptides. The comparative antibacterial behavior of drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Future Directions
The future directions for research on this compound could include further exploration of its potential pharmaceutical applications, given the presence of the benzothiazole and piperazine rings which are common in many pharmaceuticals . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit potent biological activities, such as antimicrobial, antifungal, and antitumor effects . They have been found to target various enzymes and receptors, but the specific targets for this compound need further investigation.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is chiefly mediated through the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to the inhibition of prostaglandin synthesis . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Pharmacokinetics
Benzothiazole derivatives have been reported to exhibit potent in vitro and in vivo activity
Result of Action
The result of the compound’s action would likely be the inhibition of inflammation, given that it potentially inhibits the biosynthesis of prostaglandins . This could lead to analgesic, anti-pyretic, and anti-inflammatory effects . .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the solvent used in reactions producing benzothiazole derivatives can affect the outcome . Additionally, the compound’s interaction with a cell-penetrating peptide can enhance its antibacterial activity
properties
IUPAC Name |
N-[2-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S.ClH/c1-2-31-18-6-7-19-20(15-18)32-22(24-19)26-12-10-25(11-13-26)9-8-23-21(28)16-4-3-5-17(14-16)27(29)30;/h3-7,14-15H,2,8-13H2,1H3,(H,23,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJGBPOCKJPZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)CCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride |
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